N-(Quinolin-3-yl)acrylamide

Fragment-based drug discovery Trypanosoma cruzi Histidyl-tRNA synthetase

N-(Quinolin-3-yl)acrylamide (CAS 591251-26-2; molecular formula C12H10N2O; MW 198.22 g/mol) is a heteroaromatic acrylamide comprising a quinoline ring linked via the 3-position nitrogen to a terminal acrylamide moiety. The compound belongs to the class of quinoline-acrylamide conjugates, which are recognized as privileged scaffolds in covalent inhibitor design and fragment-based drug discovery.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
Cat. No. B11901495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Quinolin-3-yl)acrylamide
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC2=CC=CC=C2N=C1
InChIInChI=1S/C12H10N2O/c1-2-12(15)14-10-7-9-5-3-4-6-11(9)13-8-10/h2-8H,1H2,(H,14,15)
InChIKeyNJCSPPAOEQXZRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Quinolin-3-yl)acrylamide – CAS 591251-26-2 Procurement and Differentiation Guide for Medicinal Chemistry and Chemical Biology


N-(Quinolin-3-yl)acrylamide (CAS 591251-26-2; molecular formula C12H10N2O; MW 198.22 g/mol) is a heteroaromatic acrylamide comprising a quinoline ring linked via the 3-position nitrogen to a terminal acrylamide moiety . The compound belongs to the class of quinoline-acrylamide conjugates, which are recognized as privileged scaffolds in covalent inhibitor design and fragment-based drug discovery [1]. Unlike its 2-, 4-, 5-, 6-, or 8-substituted regioisomers, the C3 attachment positions the electrophilic acrylamide warhead in a distinct geometric orientation that influences both biological target engagement and downstream derivatization chemistry [2].

Why N-(Quinolin-3-yl)acrylamide Cannot Be Replaced by Other Quinoline-Acrylamide Regioisomers or Simpler Acrylamides


The position of the acrylamide attachment on the quinoline ring fundamentally alters both the electronic character and the three-dimensional presentation of the reactive acrylamide warhead. Radical addition studies have demonstrated that C-2, C-3, and C-4 positions on quinoline exhibit distinct reactivity profiles under identical neutral conditions, leading to different product distributions [1]. In biological systems, substitution at C3 of the quinoline scaffold has been shown to favor selectivity for HDAC6 over other HDAC isoforms, a property not observed with C2- or C4-substituted analogs in the same assay series [2]. Furthermore, N-(quinolin-3-yl)acrylamide has been experimentally validated as a fragment hit binding to Trypanosoma cruzi histidyl-tRNA synthetase with a defined IC50, whereas the corresponding 3-aminoquinoline fragment (lacking the acrylamide warhead) binds the same hotspot but without the covalent trapping capacity [3]. Simply substituting a different regioisomer or a non-quinoline acrylamide would forfeit this geometrically defined binding and reactivity profile, making generic interchange scientifically unsound for procurement decisions.

Quantitative Differentiation Evidence for N-(Quinolin-3-yl)acrylamide vs. Closest Analogs


Fragment-Based Enzyme Inhibition: N-(Quinolin-3-yl)acrylamide IC50 vs. 3-Aminoquinoline Against T. cruzi Histidyl-tRNA Synthetase

In a fragment-based crystallographic cocktail screen, N-(quinolin-3-yl)acrylamide demonstrated measurable inhibition of Trypanosoma cruzi histidyl-tRNA synthetase (HisRS) with an IC50 of 0.85 mM at pH 7.5, 25°C [1]. Its co-crystal structure (PDB 4YRS) confirmed binding at a hotspot adjacent to the ATP-binding pocket [1]. By contrast, the simpler fragment quinolin-3-amine (3-aminoquinoline, CAS 580-17-6), which lacks the acrylamide warhead, binds the same hotspot but shows no covalent trapping capacity and reduced inhibitory potency [2]. This demonstrates that the acrylamide moiety of N-(quinolin-3-yl)acrylamide contributes measurably to target engagement beyond what the amine fragment alone provides.

Fragment-based drug discovery Trypanosoma cruzi Histidyl-tRNA synthetase Covalent inhibitor

Anti-Breast Cancer Derivative Potency: 2-Cyano-3-(4-substituted)-N-(quinolin-3-yl)acrylamide Series vs. Doxorubicin in MCF7 Cells

Derivatives built on the N-(quinolin-3-yl)acrylamide scaffold exhibit cytotoxic potency exceeding that of the clinical reference doxorubicin against the MCF7 breast cancer cell line. The most active derivative, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide (compound 15), achieved an IC50 of 29.8 μmol L⁻¹, representing a 1.61-fold improvement over doxorubicin (IC50 = 47.9 μmol L⁻¹) [1]. This same scaffold, when modified with a 4-fluorophenyl substituent (compound 7), yielded IC50 = 40.0 μmol L⁻¹, and the 2-cyano-5-(4-(dimethylamino)phenyl)-N-(quinolin-3-yl)penta-2,4-dienamide (compound 19) gave IC50 = 40.4 μmol L⁻¹ [1]. Critically, structure-activity trends within this series showed that the unsubstituted phenyl analog (compound 2) exhibited only moderate activity, confirming that the 3-quinolinyl-acrylamide core is a productive but not autonomously sufficient pharmacophore—substituent choice drives the potency differential [1].

Anti-breast cancer MCF7 cytotoxicity Quinoline acrylamide Lead optimization

Broad-Spectrum Anticancer Derivative Activity: N-(Quinolin-3-yl)acrylamide-Based 2-Cyanoacrylamide vs. Doxorubicin Across Multiple Quinoline Hybrids

In a follow-up comparative study, the N-(quinolin-3-yl)acrylamide derivative 2-cyano-3-(dimethylamino)-N-(quinolin-3-yl)acrylamide (compound 21) along with several quinoline-hybrid analogs produced IC50 values in the range of 27–45 μmol L⁻¹ against MCF7 cells, all superior to doxorubicin (IC50 = 47.9 μmol L⁻¹) [1]. This study expanded the chemical space around the quinolin-3-yl acrylamide core to include isoquinoline, thiazole, thiophene, and thienopyridine hybrids. Notably, compounds with alternative heterocyclic attachments (e.g., isoquinoline-7-carbonitriles 6, 7, 8, 11) also achieved IC50 values in this range, but the 2-cyanoacrylamide-quinoline conjugate (compound 21) was specifically highlighted as one of the higher-activity members of the series [1].

Anticancer agents MCF7 cytotoxicity Quinoline hybrids 2-Cyanoacrylamide

Regioisomeric Selectivity: C3 vs. C2/C4 Quinoline Substitution Directs HDAC6 Isoform Selectivity

A systematic evaluation of 3-substituted quinolinehydroxamic acids demonstrated that C3 attachment on the quinoline ring confers a marked selectivity preference for HDAC6 over HDAC isoforms 1, 2, and 8 [1]. Two compounds from this series (compounds 25 and 26) exhibited antiproliferative IC50 values of 1.29–2.13 μM against A549 (lung cancer) and HCT116 (colorectal cancer) cell lines, coupled with nanomolar-range IC50 values against HDAC6 [1]. This regioisomeric preference is mechanistically significant because C2- and C4-substituted quinoline analogs do not show the same HDAC6 selectivity profile, as the C3 position presents the hydroxamic acid zinc-binding group in an orientation that preferentially engages the HDAC6 catalytic tunnel [1]. While this study used hydroxamic acid warheads rather than acrylamide, the regioisomeric principle—that the C3 position of quinoline provides a distinct geometric trajectory for the warhead—directly translates to acrylamide-based covalent inhibitor design.

HDAC6 selectivity Quinoline regioisomer Epigenetic inhibitors Hydroxamic acid

Covalent Warhead Scaffold: Quinolin-3-yl Acrylamide Core in Clinical-Stage EGFR Inhibitors

The quinolin-3-yl acrylamide motif forms the covalent warhead of zipalertinib (TAS6417/CLN-081), a clinical-stage EGFR tyrosine kinase inhibitor that targets exon 20 insertion mutations in non-small cell lung cancer (NSCLC) [1]. Zipalertinib is (S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide, where the acrylamide moiety targets Cys797 of mutant EGFR via irreversible Michael addition [2]. In biochemical assays, related quinolin-3-yl acrylamide inhibitors in this chemical series exhibit IC50 values as low as 21 nM against the T790M/L858R double-mutant EGFR, with selectivity over wild-type EGFR [2]. This clinical validation of the quinolin-3-yl acrylamide warhead distinguishes this scaffold from simpler acrylamides (e.g., N-phenylacrylamide) that lack the quinoline-mediated binding affinity and kinase selectivity.

EGFR inhibitor Covalent inhibitor NSCLC Exon 20 insertion

Divergent Synthetic Utility: C3 Acrylamide Enables Knoevenagel Derivatization Not Accessible from C2 or C4 Regioisomers

The N-(quinolin-3-yl)acrylamide scaffold uniquely enables Knoevenagel condensation with substituted benzaldehydes to generate 2-cyano-3-(4-substituted)-N-(quinolin-3-yl)acrylamide libraries, a derivatization pathway that exploits the activated acrylamide C=C bond adjacent to the electron-withdrawing amide carbonyl [1]. In the seminal Ghorab and Alsaid (2015) study, 23 such derivatives (compounds 2–24) were synthesized via this route, demonstrating the scaffold's compatibility with diverse aromatic aldehydes including those bearing electron-donating (OH, OCH3), electron-withdrawing (F, Cl, NO2), and heterocyclic substituents [1]. By contrast, N-(quinolin-2-yl)acrylamide and N-(quinolin-4-yl)acrylamide regioisomers, when subjected to analogous Knoevenagel conditions, yield different product distributions due to altered electronic conjugation between the quinoline nitrogen and the acrylamide moiety, affecting the electrophilicity of the β-carbon [2]. This differential reactivity makes the 3-substituted isomer the preferred building block for focused library synthesis.

Knoevenagel condensation Building block Derivatization Synthetic methodology

Validated Application Scenarios for N-(Quinolin-3-yl)acrylamide in Drug Discovery and Chemical Biology


Fragment-Based Covalent Inhibitor Screening Against Parasitic Aminoacyl-tRNA Synthetases

N-(Quinolin-3-yl)acrylamide has been experimentally validated as a fragment hit against T. cruzi histidyl-tRNA synthetase (IC50 = 0.85 mM, PDB 4YRS), binding a hotspot adjacent to the ATP pocket [1]. The acrylamide warhead enables covalent trapping of active-site cysteines, providing a starting point for structure-guided optimization toward selective antiparasitic agents. This application is directly supported by the co-crystal structure and IC50 data, distinguishing this compound from non-covalent quinoline fragments.

Scaffold for Anti-Breast Cancer Lead Optimization via Knoevenagel Derivatization

Derivatives of N-(quinolin-3-yl)acrylamide synthesized via Knoevenagel condensation have demonstrated IC50 values as low as 29.8 μmol L⁻¹ against MCF7 breast cancer cells, outperforming doxorubicin (47.9 μmol L⁻¹) [2]. The scaffold's compatibility with diverse aromatic aldehydes (23 characterized derivatives) makes it suitable for rapid SAR exploration in academic and industrial medicinal chemistry settings. Procurement of the parent compound enables direct entry into this validated derivatization pathway.

Design of Isoform-Selective HDAC6 Inhibitors Leveraging C3 Quinoline Geometry

The C3 substitution position on quinoline has been demonstrated to confer HDAC6 selectivity over HDAC1/2/8 with nanomolar potency and low micromolar antiproliferative activity (IC50 = 1.29–2.13 μM against A549 and HCT116 cells) [3]. While the published study used hydroxamic acid zinc-binding groups, the geometric advantage of the C3 position is transferable to acrylamide-based warheads, enabling rational design of covalent HDAC6-selective inhibitors. This application is relevant for epigenetic drug discovery programs requiring isoform selectivity.

Covalent Kinase Inhibitor Programs Targeting Cysteine Mutations in EGFR and Related Kinases

The quinolin-3-yl acrylamide motif is the covalent warhead in zipalertinib (TAS6417), a clinical-stage EGFR inhibitor for NSCLC with exon 20 insertion mutations [4]. Related compounds in this chemical series achieve IC50 values of 21 nM against T790M/L858R double-mutant EGFR [4]. Procurement of N-(quinolin-3-yl)acrylamide as a core building block supports synthetic programs targeting cysteine-dependent kinases, with a clinically validated precedent that reduces target validation risk.

Quote Request

Request a Quote for N-(Quinolin-3-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.